Cas no 2248362-11-8 (Tert-butyl (2S,3R)-2-(trifluoromethyl)piperidine-3-carboxylate)

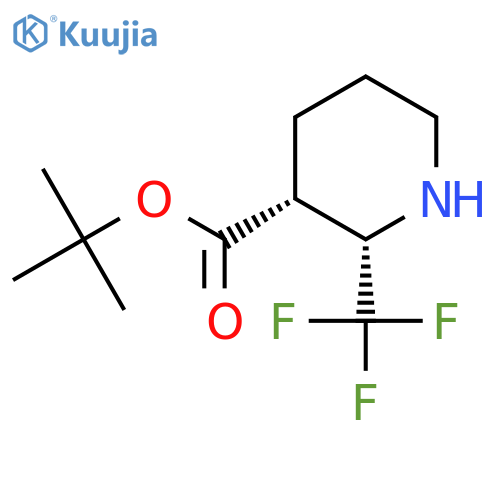

2248362-11-8 structure

商品名:Tert-butyl (2S,3R)-2-(trifluoromethyl)piperidine-3-carboxylate

Tert-butyl (2S,3R)-2-(trifluoromethyl)piperidine-3-carboxylate 化学的及び物理的性質

名前と識別子

-

- 2248362-11-8

- rac-tert-butyl (2R,3S)-2-(trifluoromethyl)piperidine-3-carboxylate

- Tert-butyl (2S,3R)-2-(trifluoromethyl)piperidine-3-carboxylate

- EN300-6510496

-

- インチ: 1S/C11H18F3NO2/c1-10(2,3)17-9(16)7-5-4-6-15-8(7)11(12,13)14/h7-8,15H,4-6H2,1-3H3/t7-,8+/m1/s1

- InChIKey: PVQVZTDZWABIKP-SFYZADRCSA-N

- ほほえんだ: FC([C@@H]1[C@H](C(=O)OC(C)(C)C)CCCN1)(F)F

計算された属性

- せいみつぶんしりょう: 253.12896330g/mol

- どういたいしつりょう: 253.12896330g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 6

- 重原子数: 17

- 回転可能化学結合数: 3

- 複雑さ: 283

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 2

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 2.3

- トポロジー分子極性表面積: 38.3Ų

Tert-butyl (2S,3R)-2-(trifluoromethyl)piperidine-3-carboxylate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-6510496-10.0g |

rac-tert-butyl (2R,3S)-2-(trifluoromethyl)piperidine-3-carboxylate |

2248362-11-8 | 95.0% | 10.0g |

$5099.0 | 2025-03-14 | |

| Enamine | EN300-6510496-0.5g |

rac-tert-butyl (2R,3S)-2-(trifluoromethyl)piperidine-3-carboxylate |

2248362-11-8 | 95.0% | 0.5g |

$1137.0 | 2025-03-14 | |

| Enamine | EN300-6510496-0.25g |

rac-tert-butyl (2R,3S)-2-(trifluoromethyl)piperidine-3-carboxylate |

2248362-11-8 | 95.0% | 0.25g |

$1090.0 | 2025-03-14 | |

| Enamine | EN300-6510496-5.0g |

rac-tert-butyl (2R,3S)-2-(trifluoromethyl)piperidine-3-carboxylate |

2248362-11-8 | 95.0% | 5.0g |

$3438.0 | 2025-03-14 | |

| Enamine | EN300-6510496-2.5g |

rac-tert-butyl (2R,3S)-2-(trifluoromethyl)piperidine-3-carboxylate |

2248362-11-8 | 95.0% | 2.5g |

$2324.0 | 2025-03-14 | |

| Enamine | EN300-6510496-1.0g |

rac-tert-butyl (2R,3S)-2-(trifluoromethyl)piperidine-3-carboxylate |

2248362-11-8 | 95.0% | 1.0g |

$1185.0 | 2025-03-14 | |

| Enamine | EN300-6510496-0.05g |

rac-tert-butyl (2R,3S)-2-(trifluoromethyl)piperidine-3-carboxylate |

2248362-11-8 | 95.0% | 0.05g |

$996.0 | 2025-03-14 | |

| Enamine | EN300-6510496-0.1g |

rac-tert-butyl (2R,3S)-2-(trifluoromethyl)piperidine-3-carboxylate |

2248362-11-8 | 95.0% | 0.1g |

$1043.0 | 2025-03-14 |

Tert-butyl (2S,3R)-2-(trifluoromethyl)piperidine-3-carboxylate 関連文献

-

Pengchong Xue,Jiabao Sun,Peng Chen,Peng Gong,Boqi Yao,Zhenqi Zhang,Chong Qian,Ran Lu J. Mater. Chem. C, 2015,3, 4086-4092

-

Juan David Serna-Salazar,Jorge Mahecha-Gómez Phys. Chem. Chem. Phys., 2000,2, 4061-4065

-

Cristina Berdugo,Beatriu Escuder,Juan F. Miravet Org. Biomol. Chem., 2015,13, 592-600

-

Rajib Ghosh Chaudhuri,Saswati Sunayana,Santanu Paria Soft Matter, 2012,8, 5429-5433

2248362-11-8 (Tert-butyl (2S,3R)-2-(trifluoromethyl)piperidine-3-carboxylate) 関連製品

- 1251951-52-6(Cyclopropaneacetamide, α-amino-N-methyl-, (αS)-)

- 1261614-82-7(3-Bromo-3',5'-difluoropropiophenone)

- 1699324-03-2(3-{(benzyloxy)carbonylamino}-3-(pyrimidin-4-yl)propanoic acid)

- 1461714-74-8(N-methyl-2-oxo-1,2,3,4-tetrahydroquinoxaline-6-carboxamide)

- 22244-57-1(3H-1,2,4-Triazol-3-one, 5-amino-2,4-dihydro-4-methyl-)

- 1049753-61-8(4,5,6,7,8,9-Hexahydrocyclooctad1,3thiazol-2-amine Hydrobromide)

- 168335-59-9(rac-(1R,2S)-2-(aminomethyl)cyclohexylmethanol)

- 1803777-04-9(Ethyl 2-cyano-3-hydroxy-4-(trifluoromethoxy)benzoate)

- 2309474-13-1((4-Cyano-1,1-dioxothian-4-yl)methanesulfonamide)

- 2228190-74-5(5-(2-Methoxy-6-methylphenyl)-1,3-oxazol-2-amine)

推奨される供給者

Xiamen PinR Bio-tech Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

atkchemica

ゴールドメンバー

中国のサプライヤー

試薬

Handan Zechi Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Jiangsu Xinsu New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量